3-Methyl-2-phenylbut-2-enoic acid
Description
3-Methyl-2-phenylbut-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a phenyl group at position 2 and a methyl substituent at position 3 of the but-2-enoic acid backbone.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUUZPAQWRCHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196043 | |
| Record name | Benzeneacetic acid, alpha-(1-methylethylidene)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-08-2 | |
| Record name | α-(1-Methylethylidene)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotonic acid, 3-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-(1-methylethylidene)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylbut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of acetophenone with isobutyraldehyde in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be converted into ketones or carboxylic acids.
- Reduction : Capable of forming alcohols or alkanes.
- Substitution : The phenyl group can undergo electrophilic aromatic substitution, leading to diverse derivatives.
Research indicates that 3-Methyl-2-phenylbut-2-enoic acid exhibits notable biological activities:
- Anti-inflammatory Properties : Studies suggest that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Anticancer Potential : Its derivatives have been investigated for their ability to induce apoptosis in cancer cells. The structural characteristics of this compound allow it to interact effectively with biological targets involved in cancer progression .
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications, particularly as a precursor in drug synthesis. Its interactions with specific enzymes and receptors are under investigation to elucidate its mechanisms of action in medicinal chemistry .
Case Study 1: Anti-inflammatory Research
A study conducted on the anti-inflammatory effects of various derivatives of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that modifications to the phenyl group enhanced biological activity, suggesting pathways for developing more effective anti-inflammatory agents.
Case Study 2: Anticancer Activity
Research investigating the anticancer properties of this compound revealed that certain derivatives were effective at inducing apoptosis in breast cancer cell lines. The mechanism was attributed to the compound's ability to modulate signaling pathways associated with cell survival and proliferation.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 3-Methyl-2-phenylbutanoic acid
- Key Difference : Saturated backbone (single bond at C2–C3) instead of the α,β-unsaturated system.
- Impact: Reduced conjugation and acidity compared to the enoic acid derivative. The absence of the double bond diminishes electrophilic reactivity, making it less suitable for Michael addition or Diels-Alder reactions .
- Database IDs : CAS MFCD00021708; MDL (+)-3-METHYL-2-PHENYLBUTYRIC ACID .
(b) (E)-2-Phenylbut-2-enoic acid
- Key Difference : Lacks the 3-methyl group present in the target compound.
- Impact : The absence of the methyl substituent reduces steric hindrance and may alter solubility. The (E)-configuration ensures planar geometry, enhancing conjugation and acidity (pKa ~3–4) .
- Safety Data : CAS 20432-26-2; classified under general first-aid guidelines for carboxylic acids .
(c) 4-(2-Methoxyphenyl)-3-methylbut-2-enoic acid
- Key Difference : Methoxy group at the ortho position of the phenyl ring.
- May exhibit enhanced solubility in polar solvents .
Functionalized Derivatives
(a) Ethyl 3-methyl-2-phenylbut-2-enoate
- Structure : Ester derivative of the target compound.
- Impact : Esterification reduces acidity (pKa ~8–10 vs. ~3–4 for the acid) and volatility. Useful as a synthetic intermediate for hydrolysis to the parent acid. CAS 6335-78-0 .
(b) Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate
- Structure : Contains a trifluoromethanesulfonyloxy group at C3.
- Impact : The electron-withdrawing group enhances electrophilicity at C2–C3, making it reactive in nucleophilic additions. High density (1.474 g/cm³) and boiling point (248.3°C) reflect strong intermolecular forces .
(a) 3-Methylbut-2-enoic acid
- Structure : Lacks the phenyl group.
- Role: An endogenous metabolite involved in leucine catabolism. Highlights the influence of alkyl substituents on metabolic pathways .
(b) (E)-2-((3-Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid
Reactivity Profile
- Electrophilic Addition : The α,β-unsaturated system facilitates conjugate additions (e.g., thiols or amines).
- Decarboxylation : Thermal or acidic conditions may lead to decarboxylation, forming styrene derivatives.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 3-Methyl-2-phenylbut-2-enoic acid | Not explicitly provided | C11H12O2 | Phenyl (C2), Methyl (C3) | N/A | N/A |
| (E)-2-Phenylbut-2-enoic acid | 20432-26-2 | C10H10O2 | Phenyl (C2) | N/A | N/A |
| Ethyl 3-methyl-2-phenylbut-2-enoate | 6335-78-0 | C13H16O2 | Ethyl ester, Phenyl (C2) | N/A | N/A |
| Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate | 133559-43-0 | C6H7F3O5S | Trifluoromethanesulfonyloxy | 248.3 (predicted) | 1.474 (predicted) |
Biological Activity
3-Methyl-2-phenylbut-2-enoic acid, commonly referred to as a derivative of phenylbutenoic acids, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| CAS Number | 4412-08-2 |
| Melting Point | Not specified |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study published in Frontiers in Microbiology reported that derivatives of phenylbutenoic acids showed broad-spectrum antimicrobial activity against various bacterial strains. The compound was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for bacterial infections .
Anticancer Properties
The anticancer potential of this compound has also been explored in several studies. A notable investigation focused on the structure-activity relationship (SAR) of phenylbutenoic acid derivatives and their effects on cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways .
Case Study: Inhibition of Tumor Growth
In a specific case study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized various concentrations of the compound and observed dose-dependent effects on cell proliferation and apoptosis markers .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. A study examining the compound's impact on inflammatory markers indicated that it could downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It appears to affect pathways related to cell survival and apoptosis.
- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, contributing to its protective effects against oxidative stress.
Q & A
Q. How can researchers validate the compound’s interaction with biological targets using biophysical methods?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd). Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning of target residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
